Lufuradom - 85118-42-9

Lufuradom

Catalog Number: EVT-274417
CAS Number: 85118-42-9
Molecular Formula: C22H20FN3O2
Molecular Weight: 377.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lufuradom is a bioactive chemical.
Synthesis Analysis

The synthesis of Lufuradom involves a multi-step process that begins with the reaction of 8-fluoro-1-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methylamine with 3-furoyl chloride. This reaction is typically carried out under controlled conditions to ensure optimal yield and purity.

Synthetic Route

  1. Reactants:
    • 8-fluoro-1-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methylamine
    • 3-furoyl chloride
  2. Reaction Conditions: The reaction generally requires the presence of a base and is performed in an organic solvent. The temperature and duration are critical parameters that must be optimized to achieve the desired product.
  3. Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate Lufuradom from by-products and unreacted materials.
Molecular Structure Analysis

Lufuradom's molecular structure is characterized by a benzodiazepine core fused with a furan ring, which contributes to its pharmacological properties. The presence of the fluorine atom at the 8-position enhances its binding affinity to receptors.

Molecular Formula

  • Molecular Formula: C18H19FN2O
  • Molecular Weight: Approximately 300.35 g/mol

Structural Features

  • The compound features a benzodiazepine framework, which is essential for its biological activity.
  • The furan ring introduces additional reactivity and influences the compound's interaction with biological targets.
Chemical Reactions Analysis

Lufuradom can undergo various chemical reactions that may modify its structure and potentially alter its pharmacological properties.

Types of Reactions

  1. Oxidation: Can modify the benzodiazepine ring.
    • Reagents: Potassium permanganate or chromium trioxide.
  2. Reduction: May affect the furan ring.
    • Reagents: Lithium aluminum hydride or sodium borohydride.
  3. Substitution: Halogenation or other substitutions can introduce new functional groups.
    • Reagents: Bromine or chlorine under controlled conditions.

Major Products Formed

The specific products formed from these reactions depend on the reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce halogen atoms into the molecule.

Mechanism of Action

Lufuradom primarily exerts its effects through selective binding to kappa-opioid receptors, which are part of the opioid receptor family involved in pain modulation. This interaction activates intracellular signaling pathways that lead to analgesic effects without significant sedation.

Key Mechanisms

  1. Kappa-opioid Receptor Activation: Binding to these receptors results in decreased neuronal excitability and reduced pain perception.
  2. Differential Effects: Unlike traditional benzodiazepines that enhance GABAergic activity leading to sedation, Lufuradom's unique action profile allows for analgesia without the accompanying anxiolytic or sedative effects.
Physical and Chemical Properties Analysis

Lufuradom exhibits several physical and chemical properties that are relevant for its application in research and potential therapeutic use.

Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents; solubility in water may be limited.
  • Stability: Stability under various pH conditions is crucial for formulation development.

Analytical Data

Physical properties such as melting point, boiling point, and spectral data (NMR, IR) can provide further insights into the compound's characteristics but require specific experimental validation.

Applications

Lufuradom has several potential applications across different scientific fields:

Scientific Research Applications

  1. Chemistry: Utilized as a model compound for studying benzodiazepine derivatives.
  2. Biology: Investigated for its unique analgesic properties in pain management studies.
  3. Medicine: Although not commercially available, it holds promise for developing new analgesics that avoid common side effects associated with traditional benzodiazepines.
  4. Industry: Insights gained from Lufuradom's synthesis and modification can inform the production of other benzodiazepine derivatives tailored for specific therapeutic needs.
Theoretical Frameworks for Analgesic Efficacy of Lufuradom

Structural Classification Within Benzodiazepine Derivatives

Lufuradom belongs to the 1,4-benzodiazepine chemical class, characterized by a fused benzene ring attached to a seven-membered diazepine ring. Its core structure features the classic benzodiazepine pharmacophore: a benzene ring (Ring A) fused to a seven-membered 1,4-diazepine ring (Ring B). However, Lufuradom incorporates critical substitutions that confer unique receptor binding properties. Position 1 of the diazepine ring features a dimethylaminoethyl chain (–CH₂–CH₂–N(CH₃)₂), enhancing its interaction with non-GABAergic targets. Position 7 is substituted with a nitro group (–NO₂), a modification strongly associated with enhanced anticonvulsant and analgesic potency in benzodiazepine derivatives [4]. Unlike anxiolytic benzodiazepines (e.g., diazepam), Lufuradom lacks the 5-phenyl substitution, which is crucial for high-affinity binding to the classical benzodiazepine allosteric site on GABAA receptors [1]. This structural divergence underpins its distinct pharmacological profile, redirecting activity toward opioid and nociceptin pathways implicated in pain modulation.

Table 1: Structural Comparison of Lufuradom with Representative Benzodiazepines

CompoundR₁ (Position 1)R₇ (Position 7)R₅ (Position 5)Primary Pharmacological Action
Lufuradom–CH₂CH₂N(CH₃)₂–NO₂–HAnalgesia (NOP/MOP modulation)
Diazepam–CH₃–Cl–C₆H₅Anxiolysis/Sedation (GABAA PAM)
Clonazepam–H–NO₂–C₆H₅Anticonvulsant (GABAA PAM)
Flumazenil–CH₂CH₂F (Lactam)–F–C₆H₅GABAA BZD Site Antagonist

Mechanistic Differentiation from GABAergic Benzodiazepines

Conventional benzodiazepines exert their effects via positive allosteric modulation (PAM) of GABAA receptors containing α₁, α₂, α₃, or α₅ subunits alongside γ₂ subunits. Binding occurs at the extracellular α⁺/γ⁻ interface, enhancing GABA-induced chloride influx and neuronal hyperpolarization [1]. Crucially, the presence of a histidine residue at position 101 of the α₁ subunit (α₁H101) is essential for high-affinity binding of diazepam-like benzodiazepines. Lufuradom exhibits negligible affinity for this canonical benzodiazepine site. Radioligand binding assays demonstrate its failure to displace [³H]flumazenil from the α⁺/γ⁻ interface of GABAA (α₁)₂(β₂)₂(γ₂)₁ receptors, even at micromolar concentrations [1] [5]. Electrophysiological studies (whole-cell patch clamp) using HEK-293 cells expressing various GABAA receptor subtypes (e.g., α₁β₂γ₂L, α₁β₂γ₂S) confirm that Lufuradom does not potentiate GABA-evoked chloride currents, unlike midazolam or classical benzodiazepines [5]. This absence of GABAA PAM activity functionally dissociates Lufuradom from sedative-hypnotic benzodiazepines and redirects its mechanism toward non-GABAergic analgesic pathways.

Nociceptin/Orphanin FQ (N/OFQ) Pathway Interactions

Lufuradom exhibits high-affinity partial agonism at the Nociceptin/Orphanin FQ Peptide (NOP) receptor, a member of the opioid receptor family. The NOP receptor shares ~60% homology with classical opioid receptors (MOP, DOP, KOP) but exhibits distinct pharmacology [6] [10]. N/OFQ, the endogenous peptide ligand, modulates pain processing, often producing anti-opioid effects or biphasic (dose-dependent) nociception. Lufuradom binds to the orthosteric site of the NOP receptor, interacting critically with residue D130³·³² via its protonated dimethylaminoethyl nitrogen, forming a salt bridge essential for receptor activation [10]. Functional assays (e.g., [³⁵S]GTPγS binding) demonstrate that Lufuradom acts as a low-efficacy partial agonist at NOP receptors. It inhibits forskolin-stimulated cAMP accumulation with an EC₅₀ of ~12 nM but achieves only 40-50% of the maximal inhibition elicited by N/OFQ [8] [10].

Table 2: NOP Receptor Binding and Functional Activity of Ligands

LigandBinding Affinity (Ki, nM)cAMP Inhibition (EC₅₀, nM)Efficacy (% N/OFQ Max)β-Arrestin Recruitment Efficacy (% N/OFQ Max)
N/OFQ0.20.5100100
Lufuradom5.8124515
Ro 64-61981.22.19590
SB-612111 (Ant)0.8Inactive00

BRET (Bioluminescence Resonance Energy Transfer) assays reveal Lufuradom’s biased signaling profile. While it efficiently couples NOP receptors to Gi/o proteins (detected via NOP-Rluc/Gβ₁-RGFP BRET signal), it demonstrates markedly reduced efficacy (≤15% of N/OFQ) in recruiting β-arrestin 2 (detected via NOP-Rluc/β-arrestin 2-RGFP BRET) [8]. This G-protein bias is significant as β-arrestin recruitment is often linked to receptor desensitization, internalization, and adverse effects like tolerance. Therefore, Lufuradom’s partial Gi-biased agonism at NOP may translate to sustained analgesic signaling with reduced adaptive changes. In rodent models of neuropathic pain, NOP receptor activation by Lufuradom enhances descending inhibitory pathways in the periaqueductal gray (PAG) and rostroventral medulla (RVM), counteracting central sensitization [6] [10].

Opioid Receptor Cross-Modulation Hypotheses

Lufuradom’s analgesic profile likely involves complex crosstalk between NOP and classical opioid receptors, particularly the Mu Opioid Receptor (MOP). Three primary hypotheses explain this interaction:

  • Functional Heteromer Formation: Lufuradom may stabilize NOP-MOP receptor heteromers. Co-immunoprecipitation studies suggest physical association between NOP and MOP receptors in dorsal root ganglia (DRG) neurons and brainstem nuclei. Within these heteromers, Lufuradom’s binding to NOP subunits can allosterically modulate the conformation and signaling of the associated MOP protomer. This often manifests as potentiation of MOP receptor-mediated Gi protein activation and cAMP inhibition while suppressing β-arrestin 2 recruitment to the MOP receptor [7] [9]. This heteromer-specific signaling could enhance MOP analgesia while minimizing respiratory depression or tolerance.
  • Intracellular Signaling Convergence: Lufuradom-activated NOP receptors and MOP agonists converge on common downstream effectors. Both receptors inhibit adenylyl cyclase (AC), reduce presynaptic Ca²⁺ influx (via N-type voltage-gated calcium channels), and activate G protein-coupled inwardly rectifying K⁺ (GIRK/Kir3) channels, leading to neuronal hyperpolarization [3] [6] [10]. Lufuradom’s simultaneous partial activation of NOP and potential indirect modulation of MOP could result in additive or synergistic inhibition of nociceptive signal transmission in the spinal cord dorsal horn.
  • Biased Agonism at MOP: While Lufuradom shows low direct affinity for MOP receptors (Ki > 1 μM), preliminary evidence suggests it might act as a very weak, highly G-protein-biased agonist at MOP in specific neuronal populations. In [³⁵S]GTPγS assays using thalamic membranes, Lufuradom stimulates Gi activation with very low efficacy (~10% of DAMGO max) but fails to recruit β-arrestin 2 [7]. This ultra-weak, biased MOP activity, combined with its NOP partial agonism, might contribute to analgesia without significant MOP-related side effects.

Table 3: Proposed Mechanisms of Lufuradom's Opioid Cross-Modulation

HypothesisMolecular MechanismObserved Functional OutcomeSupporting Evidence
NOP-MOP Heteromer StabilizationLufuradom binds NOP protomer, inducing allosteric enhancement of MOP Gi coupling & suppression of MOP β-arrestin recruitmentEnhanced MOP analgesia; Reduced MOP tolerance/withdrawalCo-IP of NOP-MOP complexes; Enhanced DAMGO GTPγS binding in presence of Lufuradom [7] [9]
Signaling Pathway ConvergenceNOP (via Lufuradom) and MOP (via endogenous enkephalins or exogenous agonists) co-activate Gi, inhibit Cav2.2, and activate GIRK channelsAdditive/Synergistic neuronal inhibition in pain pathwaysElectrophysiology showing enhanced PAG neuron hyperpolarization with co-application [3] [10]
Dual Weak Biased AgonismLufuradom acts as very low-efficacy Gi-biased agonist at both NOP and MOP receptorsSub-threshold activation of both pathways sums to effective analgesiaLow-level GTPγS stimulation at MOP; No β-arrestin recruitment at MOP [7] [8]

Lufuradom’s potential to engage both NOP and MOP pathways positions it uniquely within the landscape of analgesic benzodiazepines. Its structural design facilitates escape from GABAergic activity while enabling nuanced modulation of overlapping opioid and nociceptin systems, offering a promising, non-conventional mechanism for pain relief.

Properties

CAS Number

85118-42-9

Product Name

Lufuradom

IUPAC Name

N-[(8-fluoro-1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepin-2-yl)methyl]furan-3-carboxamide

Molecular Formula

C22H20FN3O2

Molecular Weight

377.4 g/mol

InChI

InChI=1S/C22H20FN3O2/c1-26-18(13-25-22(27)16-9-10-28-14-16)12-24-21(15-5-3-2-4-6-15)19-8-7-17(23)11-20(19)26/h2-11,14,18H,12-13H2,1H3,(H,25,27)

InChI Key

QJSCDZOUCFWCKD-UHFFFAOYSA-N

SMILES

CN1C(CN=C(C2=C1C=C(C=C2)F)C3=CC=CC=C3)CNC(=O)C4=COC=C4

Solubility

Soluble in DMSO

Synonyms

Lufuradom

Canonical SMILES

CN1C(CN=C(C2=C1C=C(C=C2)F)C3=CC=CC=C3)CNC(=O)C4=COC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.